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Compound of Interest

Compound Name: UCB9386

Cat. No.: B15614811

UCB9386 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the potential off-target effects of UCB9386, particularly at high
concentrations. The information is presented in a question-and-answer format to address
specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQSs)
Q1: What is the primary target of UCB93867

UCB9386 is a potent, selective, and brain-penetrant inhibitor of NUAK1 (NUAK family SnF1-
like kinase-1), with a biochemical pIC50 of 10.1.[1][2]

Q2: What are the known off-target effects of UCB9386 at low concentrations?

At a concentration of 10 nM, UCB9386 has been shown to inhibit NUAK2 and JAK2 by more
than 50%.[1][2][3] Due to this activity on NUAK2 and JAK2, it has been suggested that
UCB9386 may not possess the required selectivity to be classified as a chemical probe.

Q3: Are there known off-target effects of UCB9386 at high concentrations?

Specific IC50 values for UCB9386 against a broad range of kinases at high concentrations are
not publicly available. However, the initial high-throughput screening that led to the
development of UCB9386 identified a precursor compound that inhibited eight kinases out of a
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panel of 365 by more than 50% at a concentration of 1 uM. While the specific identities of these
eight kinases are not detailed in available literature, this suggests that at higher concentrations,
the likelihood of engaging additional off-targets increases.

Q4: My experimental results are inconsistent with known NUAK1 inhibition. Could off-target
effects be the cause?

Yes, if you are using high concentrations of UCB9386, it is possible that the observed
phenotype is due to the inhibition of off-target kinases such as NUAK2 or JAK2, or other
unidentified kinases. It is recommended to perform control experiments to validate that the
observed effect is due to NUAK1 inhibition. This can include using a structurally different
NUAKT1 inhibitor or using genetic knockdown of NUAK1 to see if the phenotype is recapitulated.

Q5: How can | determine if UCB9386 is affecting other kinases in my experimental system?

To identify potential off-target effects in your specific cellular context, you can perform a
comprehensive kinase profiling study, such as a KINOMEscan™, or run a panel of in-house
kinase assays against a selection of kinases that are relevant to your biological system.

Data Presentation: Kinase Selectivity of UCB9386

The following table summarizes the known quantitative and qualitative data on the kinase
selectivity of UCB9386.
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Target Metric Value Concentration  Notes
Primary target.[1]
NUAK1 pIC50 10.1 -
[2]
o Known off-target.
NUAK2 % Inhibition >50% 10 nM ]
o Known off-target.
JAK2 % Inhibition >50% 10 nM 3]
Data from a
precursor
compound in a
Other Kinases % Inhibition >50% (8 of 365) 1uM high-throughput

screen. Specific
kinases not
identified.

Experimental Protocols
ATP-Glo™ Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of UCB9386 against a

kinase of interest using the ATP-Glo™ luminescent assay format.

Objective: To quantify the amount of ADP produced in a kinase reaction, which is inversely

correlated with the amount of ATP remaining and thus indicates the inhibitory activity of the

compound.

Materials:

Kinase of interest

Kinase-specific substrate

UCB9386

e ATP
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Kinase reaction buffer

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque multi-well plates (96- or 384-well)

Luminometer

Procedure:

e Compound Preparation: Prepare a serial dilution of UCB9386 in the appropriate solvent
(e.g., DMSO) and then dilute further in the kinase reaction buffer.

¢ Kinase Reaction:

[¢]

Add the kinase, substrate, and kinase reaction buffer to the wells of the multi-well plate.

[¢]

Add the diluted UCB9386 or vehicle control to the appropriate wells.

[e]

Initiate the kinase reaction by adding ATP.

o

Incubate the plate at the optimal temperature and time for the specific kinase.

o ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction
and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

o ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each
well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at
room temperature.

o Data Acquisition: Measure the luminescence of each well using a luminometer.
o Data Analysis:
o Plot the luminescence signal against the logarithm of the UCB9386 concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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KINOMEscan™ Profiling for Off-Target Identification

This protocol provides a general workflow for identifying off-target interactions of UCB9386
using a competitive binding assay platform like KINOMEscan™.

Objective: To determine the binding affinity of UCB9386 to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to
the solid support is measured via quantitative PCR of the DNA tag.

Procedure:

e Compound Submission: Provide UCB9386 at a specified concentration (e.g., 1 uM or 10 pM)
to the service provider.

e Assay Performance:
o A panel of DNA-tagged kinases is mixed with the immobilized ligand and UCB9386.
o The mixture is allowed to reach equilibrium.
o The amount of kinase bound to the immobilized ligand is quantified.

o Data Analysis:

o The results are typically reported as a percentage of the DMSO control (%Citrl). A lower
%Citrl value indicates stronger binding of the test compound to the kinase.

o Hits are identified as kinases that show significant inhibition of binding at the tested
concentration.

o For hits of interest, a Kd (dissociation constant) can be determined by running a dose-
response curve.

Visualizations
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Phase 1: Initial Observation
Unexpected Experimental
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Hypothesis:

Off-Target Effect of UCB9386

Phase 3: Troubleshooting & Validation

Es UCB9386 concentration h|gh’7

Perform Kinase Validate with Orthogonal
KProﬂIlng (e.g., KINOMEscan™) Methods (e.g., different inhibitor, SIRNA)j

Phase 4: Conclusion

Confirm or Refute

Off-Target Hypothesis

Click to download full resolution via product page

Caption: Troubleshooting workflow for suspected off-target effects.
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Caption: UCB9386 primary and off-target signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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